![molecular formula C24H20ClN5O3S B1243439 methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B1243439.png)
methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
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Overview
Description
2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]thio]acetic acid methyl ester is a member of triazoles.
Scientific Research Applications
Synthesis and Potential Applications
Methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate, and similar compounds, have been synthesized and studied for various potential applications. One study focused on synthesizing formazans from a Mannich base of a related compound, exploring its antimicrobial properties against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Another research synthesized a compound with a structure similar to methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate. This study highlighted its stronger fungicidal activity and some plant growth regulating activity (Jian, 2003).
The compound was also used in the design and synthesis of ligands for complexes of Group 12 elements, contributing to the study of molecular and supramolecular structures in chemistry (Castiñeiras, García-Santos, & Saa, 2019).
Biological Activities and Potential Therapeutic Uses
Similar compounds have been synthesized and evaluated for their pharmacological properties, including potential effects on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005).
There's also research on the synthesis of new derivatives with potential anti-inflammatory activity, providing insights into the development of novel therapeutic agents (Karande & Rathi, 2017).
Studies have explored the synthesis of derivatives of similar compounds for potential antimicrobial activities, contributing to the search for new antibacterial and antifungal agents (Desai, Shihora, & Moradia, 2007).
The antioxidant properties of related compounds have also been investigated, demonstrating potential applications in combating oxidative stress (Šermukšnytė et al., 2022).
The synthesis of novel heterocyclic compounds derived from similar structures has been explored for their potential to inhibit lipase and α-glucosidase, indicating possible therapeutic applications in metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).
Another study synthesized derivatives of 2-(phenylmethylidene)hydrazinecarboximidothioic acid, related to the compound , and evaluated their oxidative cyclization, indicating their potential utility in various chemical reactions (Ali, John, Wilkie, & Winzenberg, 1997).
properties
Product Name |
methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
---|---|
Molecular Formula |
C24H20ClN5O3S |
Molecular Weight |
494 g/mol |
IUPAC Name |
methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C24H20ClN5O3S/c1-33-23(32)22(28-26-19-15-9-8-14-18(19)25)34-24-29-27-21(20(31)16-10-4-2-5-11-16)30(24)17-12-6-3-7-13-17/h2-15,20,26,31H,1H3/b28-22+ |
InChI Key |
CPVQHCRYMVLZRE-XAYXJRQQSA-N |
Isomeric SMILES |
COC(=O)/C(=N\NC1=CC=CC=C1Cl)/SC2=NN=C(N2C3=CC=CC=C3)C(C4=CC=CC=C4)O |
SMILES |
COC(=O)C(=NNC1=CC=CC=C1Cl)SC2=NN=C(N2C3=CC=CC=C3)C(C4=CC=CC=C4)O |
Canonical SMILES |
COC(=O)C(=NNC1=CC=CC=C1Cl)SC2=NN=C(N2C3=CC=CC=C3)C(C4=CC=CC=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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